molecular formula C16H24O2 B1616328 2-Ethylhexyl phenylacetate CAS No. 5421-30-7

2-Ethylhexyl phenylacetate

Cat. No.: B1616328
CAS No.: 5421-30-7
M. Wt: 248.36 g/mol
InChI Key: SRROIWIAORYOOB-UHFFFAOYSA-N
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Description

2-Ethylhexyl phenylacetate is an ester derived from 2-ethylhexanol and phenylacetic acid. Esters of 2-ethylhexanol are widely used in industrial applications, including plasticizers, polymer additives, and fragrance components, due to their hydrophobic and stabilizing properties .

Properties

CAS No.

5421-30-7

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

2-ethylhexyl 2-phenylacetate

InChI

InChI=1S/C16H24O2/c1-3-5-9-14(4-2)13-18-16(17)12-15-10-7-6-8-11-15/h6-8,10-11,14H,3-5,9,12-13H2,1-2H3

InChI Key

SRROIWIAORYOOB-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC(=O)CC1=CC=CC=C1

Canonical SMILES

CCCCC(CC)COC(=O)CC1=CC=CC=C1

Other CAS No.

5421-30-7

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 2-Ethylhexyl Phenylacetate and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Applications Notable Research Findings
This compound C₁₆H₂₂O₂ 246.34 Plasticizers, fragrances, polymer additives Limited direct data; inferred from ester analogs
2-Ethylhexyl acrylate C₁₁H₁₈O₂ 184.26 Acrylic resins, adhesives, coatings Used to enhance polymer flexibility and UV resistance
Di-(2-ethylhexyl) adipate C₂₂H₄₂O₄ 370.57 PVC plasticizer, lubricant additive High stability under thermal stress; low volatility
Ethyl phenylacetate C₁₀H₁₂O₂ 164.20 Flavoring agent, perfumery Volatile aroma component in fruits and wines
Sodium phenylacetate C₈H₇NaO₂ 158.13 Cancer therapy, urea cycle disorder treatment Induces tumor cell differentiation and apoptosis

Hydrophobicity and Solubility

  • This compound: The branched 2-ethylhexyl group enhances hydrophobicity, making it suitable for non-polar matrices like polymers .
  • Sodium phenylacetate : Polar and water-soluble due to the ionic carboxylate group, enabling systemic bioavailability in therapeutic applications .

Thermal and Mechanical Stability

  • Di-(2-ethylhexyl) adipate : Exhibits superior thermal stability (decomposition >200°C) compared to 2-ethylhexyl acrylate, which polymerizes at lower temperatures (~120°C) .
  • 2-Ethylhexyl methacrylate : Branched structure improves scratch resistance and weatherability in coatings, a property likely shared with this compound .

Therapeutic Potential

  • Sodium phenylacetate: Phase I trials demonstrated dose-dependent neurotoxicity at serum levels >300 µg/mL but showed promise in stabilizing prostate cancer and glioblastoma .

Computational Modeling Insights

  • Phenylacetate in molecular dynamics: The GAFF-LCFF force field optimized for phenylacetate revealed that Lennard-Jones parameters for aromatic carbons are environment-dependent, impacting density and enthalpy predictions .

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